N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
Description
Properties
Molecular Formula |
C9H11N5O3 |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
N-methyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C9H11N5O3/c1-10-5(15)3-14-4-11-7-6(14)8(16)12-9(17)13(7)2/h4H,3H2,1-2H3,(H,10,15)(H,12,16,17) |
InChI Key |
SDQRRAJTKDLUIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Uracil Derivatives
A foundational approach involves cyclocondensation reactions using 6-aminouracil precursors. For example, reacting 6-amino-1,3-dimethyluracil with chloroacetyl chloride in anhydrous dimethylformamide (DMF) at 60–80°C yields the intermediate 7-chloroacetyl-1,3-dimethylxanthine. Key parameters:
Alkylation and Functionalization
The 7-position of the purine core is alkylated using methylamine or its derivatives. In one protocol, 7-chloroacetyl-1,3-dimethylxanthine is treated with methylamine hydrochloride in methanol under reflux (4–6 hours), achieving 80–85% conversion.
Acetamide Side-Chain Installation
The acetamide moiety is introduced via nucleophilic substitution or amidation reactions.
Nucleophilic Displacement
Reacting the chloroacetyl intermediate with methylamine in a 2:1 molar ratio in ethanol at 50°C for 12 hours produces the target acetamide.
Carbodiimide-Mediated Amidation
Alternative routes employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple carboxylic acid intermediates with methylamine.
-
Conditions :
Optimization Strategies
Solvent Systems
Comparative studies highlight solvent impacts on reaction efficiency:
Catalytic Enhancements
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12–15%.
-
Microwave assistance : Reducing reaction times from 8 hours to 45 minutes at 100°C.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.21 (s, 3H, N-CH₃), 3.89 (s, 3H, purine-CH₃), 4.12 (s, 2H, CH₂), 8.45 (s, 1H, purine-H).
Scalability and Industrial Adaptations
Pilot-scale batches (5–10 kg) employ continuous-flow reactors to enhance reproducibility:
Challenges and Mitigations
Byproduct Formation
Crystallization Issues
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
The compound features a purine base modified with an acetamide group and exhibits properties that may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of purine compounds can exhibit antiviral properties. A study demonstrated that N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide showed significant activity against certain viral strains. The mechanism of action is believed to involve the inhibition of viral replication by interfering with nucleic acid synthesis.
Anticancer Potential
Another area of interest is the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The structural similarity to known anticancer agents suggests a possible role in developing new therapeutic strategies.
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | Competitive Inhibition | [Source 1] |
| Adenosine Deaminase | Non-competitive Inhibition | [Source 2] |
These findings suggest that the compound may be useful in managing conditions such as diabetes and certain neurological disorders where these enzymes play critical roles.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral efficacy of this compound against influenza virus. The results indicated a dose-dependent reduction in viral load in infected cell cultures. Further analysis revealed alterations in the expression levels of genes associated with immune response.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various cancer cell lines (e.g., HeLa and MCF7). The compound was administered at varying concentrations over different time periods. Results showed significant cell death rates compared to controls, with flow cytometry confirming the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Findings from Comparative Studies
Substituent Effects on Acetamide Nitrogen
- Thiosemicarbazide (Compound 5) : Introduces hydrogen-bonding capacity, enhancing MAO-B inhibition (28% activity) and neuroprotective effects .
- Benzyl (332117-36-9) : Increases lipophilicity, which may improve CNS penetration but could elevate metabolic instability .
- Diallyl (C15H19N5O3) : Steric bulk likely disrupts binding to flat binding sites (e.g., ATP pockets), though specific data are lacking .
Core Modifications
- T-1-PCPA : The 1-methylxanthine core shifts substituent orientation, enabling EGFR inhibition via improved ATP-pocket occupancy .
- Linagliptin Dimer Impurity 2 : Extended alkyne and quinazoline groups result from acid hydrolysis of linagliptin, highlighting instability of propargylamine side chains under stress conditions .
Functional Group Replacements
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 1.2 | 0.15 | 279.3 | Xanthine, N-methylacetamide |
| Compound 5 | 0.8 | 0.08 | 353.4 | Thiosemicarbazide |
| T-1-PCPA | 2.5 | 0.02 | 361.8 | p-Chlorophenyl, xanthine |
| N-Benzyl Analog | 2.8 | 0.01 | 351.4 | Benzyl, xanthine |
| Acefylline | -0.3 | 1.2 | 238.2 | Carboxylic acid |
- Acefylline’s negative logP reflects its polar nature .
- Solubility : Acefylline’s carboxylic acid group enhances aqueous solubility, while aromatic substituents (e.g., benzyl, chlorophenyl) reduce it .
Biological Activity
N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₅O₃
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this context)
Research indicates that this compound exhibits its biological activity primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Notably:
- VEGFR Inhibition : The compound has shown promising results in inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies reported an IC₅₀ value of 0.239 μM for VEGFR-2 inhibition .
- Cytotoxicity Against Cancer Cells : In studies involving various cancer cell lines:
- Induction of Apoptosis : The compound was found to induce apoptosis in HepG2 cells by increasing early and late-stage apoptotic markers significantly compared to control cells . This was corroborated by upregulation of caspases involved in the apoptotic pathway.
Study 1: Anticancer Activity
In a comprehensive study published in RSC Advances, researchers synthesized derivatives based on the core structure of N-methyl-2-(3-methyl-2,6-dioxo...) and evaluated their biological activities. The derivative named 15a demonstrated the highest cytotoxic effects against HepG2 cells with an IC₅₀ value of 0.76 μM and showed significant anti-proliferative effects on MCF-7 cells .
Study 2: Mechanistic Insights
Another study highlighted the structural modifications that enhance the compound's binding affinity to target proteins involved in cancer progression. The study utilized molecular docking simulations to predict interactions with EGFR and other kinases critical for tumor growth .
Data Table: Biological Activity Overview
| Biological Activity | IC₅₀ Value (μM) | Cell Line | Mechanism |
|---|---|---|---|
| VEGFR Inhibition | 0.239 | - | Inhibition of angiogenesis |
| Cytotoxicity | 0.76 | HepG2 | Induction of apoptosis |
| Cytotoxicity | 1.08 | MCF-7 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbonyldiimidazole (CDI) as an activating agent. For example, 2-(purine-dione-yl)acetic acid derivatives are typically reacted with amines under inert conditions. Key parameters include:
- Solvent : Dichloromethane or DMF for solubility .
- Reaction Time : 48 hours at room temperature for complete conversion .
- Purification : Silica gel chromatography with dichloromethane/methanol (95:5) gradients to isolate the product .
- Optimization : Adjust stoichiometry (1:1.5 ratio of acid to CDI) and monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the purine-dione core, acetamide linkage, and methyl groups. For example, δ ~2.35 ppm (N-methyl protons) and δ ~160-170 ppm (carbonyl carbons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of the methylacetamide side chain) .
Q. What are the primary pharmacological targets suggested for structurally related purine-dione acetamide derivatives?
- Methodological Answer : Similar compounds inhibit enzymes like EGFR or phosphodiesterases (PDEs). For example:
- EGFR Inhibition : Derivatives with hydrophobic substituents (e.g., 2,6-dimethylphenyl) show enhanced binding to EGFR’s ATP pocket .
- PDE4B/7A Inhibition : Substituents like benzylamino or tert-butyl groups improve selectivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with target enzymes like EGFR or PDEs?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model ligand-enzyme interactions. Focus on hydrogen bonding (e.g., purine-dione carbonyls with catalytic lysine residues) and hydrophobic packing (e.g., methyl groups in enzyme pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., EGFR’s L858R/T790M mutations) .
Q. What strategies can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., ATP concentration, pH, temperature) to minimize variability .
- Meta-Analysis : Compare structural features of derivatives (e.g., substituents on the purine ring) to correlate with activity trends. For example, 3,7-dimethyl substitutions may reduce toxicity compared to 1,3-dimethyl analogs .
Q. How does the compound’s regiochemistry (e.g., N-methyl vs. N-allyl substitutions) influence its metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and monitor via LC-MS. Methyl groups at N-3/N-7 positions reduce oxidative metabolism compared to allyl or propargyl substituents .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks. Bulky substituents (e.g., isopropylphenyl) may decrease CYP affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
